molecular formula C10H6N2O B7904439 4-oxo-4H-quinolizine-1-carbonitrile

4-oxo-4H-quinolizine-1-carbonitrile

Cat. No. B7904439
M. Wt: 170.17 g/mol
InChI Key: ODZRQKJKMQMMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4H-quinolizine-1-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactivity:

    • A study by Esmaeili et al. (2017) demonstrated the use of 2-oxo-2H-chromene-3-carbonitriles in a three-component condensation reaction to produce benzopyrano[3,4-a]quinolizines. This method offers a facile and diastereoselective approach to synthesize functionalized quinolizines under mild conditions (Esmaeili et al., 2017).
    • Hagimori et al. (2009) developed a novel synthesis method for 4H-quinolizine derivatives using sulfonyl ketene dithioacetals, which allowed the replacement of the methylsulfanyl group with a proton in the quinolizine skeleton under mild conditions (Hagimori et al., 2009).
  • Photovoltaic and Optical Properties:

    • Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication. The study showed the potential of these compounds in photodiodes due to their rectification behavior and photovoltaic properties (Zeyada et al., 2016).
  • Biological Applications:

    • Xu et al. (2009) synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with potential anti-HIV integrase inhibitory activity. This study highlights the importance of these compounds in the development of new therapeutics (Xu et al., 2009).
  • Fluorescence and Sensing Applications:

    • Yang et al. (2021) developed ultrafast and reversible cyclization/cycloreversion reactions of 4-imino-4H-quinolizine-1-carbonitrile derivatives for pH sensing in living cells. This indicates the potential of these compounds in biological imaging and molecular switches (Yang et al., 2021).

properties

IUPAC Name

4-oxoquinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-4-5-10(13)12-6-2-1-3-9(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRQKJKMQMMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4H-quinolizine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.